anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione
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Overview
Description
Anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione is a heterocyclic compound that features a unique structure combining an anthraquinone core with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione typically involves the cyclization of anthraquinone derivatives with thioamide or thioester precursors. One common method includes the reaction of 1,4-dihydroxyanthraquinone with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional ketone or carboxyl groups, while reduction can produce hydroxyanthraquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to interact with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the NF-κB pathway.
Mechanism of Action
The mechanism of action of anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of the NF-κB pathway, which plays a crucial role in cell proliferation and survival . The compound binds to the NF-κB activator IKKβ subunit, preventing its translocation to the nucleus and thereby inhibiting the pathway .
Comparison with Similar Compounds
Similar Compounds
Anthra[1,2-c][1,2,5]thiadiazole-6,11-dione: Known for its potent anticancer activity.
Anthra[1,2-d]imidazole-6,11-dione: Studied for its antitumor properties.
Uniqueness
Anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione stands out due to its unique combination of an anthraquinone core and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the NF-κB pathway with high selectivity makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C15H7NO3S |
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Molecular Weight |
281.29 g/mol |
IUPAC Name |
naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione |
InChI |
InChI=1S/C15H7NO3S/c17-12-7-3-1-2-4-8(7)13(18)11-9(12)5-6-10-14(11)20-16-15(10)19/h1-6H,(H,16,19) |
InChI Key |
AXFOCXXBAVLOJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)NS4 |
Origin of Product |
United States |
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